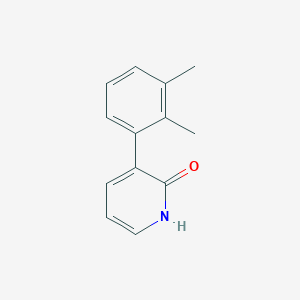
4-(2,4-Dimethylphenyl)-2-hydroxypyridine, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,4-Dimethylphenyl)-2-hydroxypyridine (95%) is an important organic compound used in a variety of scientific research applications. It is a colorless crystalline solid that is soluble in water and ethanol. This compound has been the subject of numerous studies due to its wide range of uses in chemical synthesis and biological research. In
科学研究应用
4-(2,4-Dimethylphenyl)-2-hydroxypyridine (95%) has been used in a variety of scientific research applications. It has been used in the synthesis of various heterocyclic compounds, such as 2-amino-1,4-dimethyl-5-methylene-3-pyridinol, which has been used in the synthesis of a variety of pharmaceuticals. It has also been used in the synthesis of a variety of chiral compounds, such as 2-amino-4-(2,4-dimethylphenyl)-3-hydroxy-1-butanol, which has been used in the synthesis of a variety of organic compounds. Additionally, 4-(2,4-dimethylphenyl)-2-hydroxypyridine (95%) has been used in the synthesis of a variety of polymers, such as poly(2,4-dimethylphenyl)acrylate and poly(2,4-dimethylphenyl)methacrylate, which have been used in the synthesis of a variety of materials.
作用机制
4-(2,4-Dimethylphenyl)-2-hydroxypyridine (95%) acts as an inhibitor of the enzyme acetylcholinesterase (AChE). AChE is an enzyme responsible for the breakdown of acetylcholine, a neurotransmitter involved in the transmission of nerve signals. By inhibiting AChE, 4-(2,4-dimethylphenyl)-2-hydroxypyridine (95%) increases the levels of acetylcholine in the body, which can lead to a variety of physiological effects.
Biochemical and Physiological Effects
4-(2,4-Dimethylphenyl)-2-hydroxypyridine (95%) has a variety of biochemical and physiological effects. It has been shown to increase the levels of acetylcholine in the body, which can lead to increased alertness, improved memory, and improved cognitive function. Additionally, 4-(2,4-dimethylphenyl)-2-hydroxypyridine (95%) has been shown to increase the levels of dopamine in the body, which can lead to improved mood and decreased stress. Furthermore, 4-(2,4-dimethylphenyl)-2-hydroxypyridine (95%) has been shown to increase the levels of norepinephrine in the body, which can lead to increased focus and improved concentration.
实验室实验的优点和局限性
4-(2,4-Dimethylphenyl)-2-hydroxypyridine (95%) has a number of advantages and limitations for use in lab experiments. One of the main advantages is its low cost and easy availability. Additionally, 4-(2,4-dimethylphenyl)-2-hydroxypyridine (95%) is relatively stable and has a low toxicity, making it safe to use in experiments. However, 4-(2,4-dimethylphenyl)-2-hydroxypyridine (95%) is not soluble in organic solvents, which can limit its use in some experiments. Additionally, 4-(2,4-dimethylphenyl)-2-hydroxypyridine (95%) is not very soluble in water, which can limit its use in experiments involving aqueous solutions.
未来方向
There are a number of potential future directions for the use of 4-(2,4-dimethylphenyl)-2-hydroxypyridine (95%). One potential future direction is the development of new pharmaceuticals using this compound as a starting material. Additionally, 4-(2,4-dimethylphenyl)-2-hydroxypyridine (95%) could be used in the synthesis of new polymers for use in a variety of applications. Furthermore, 4-(2,4-dimethylphenyl)-2-hydroxypyridine (95%) could be used in the synthesis of new chiral compounds for use in asymmetric synthesis. Finally, 4-(2,4-dimethylphenyl)-2-hydroxypyridine (95%) could be used in the synthesis of new heterocyclic compounds for use in a variety of applications.
合成方法
4-(2,4-Dimethylphenyl)-2-hydroxypyridine (95%) can be synthesized via a two-step process. The first step involves the reaction of 2,4-dimethylphenol with ethyl chloroformate in the presence of sodium hydroxide to form 4-(2,4-dimethylphenyl)-2-chloro-3-ethoxypropionic acid. The second step involves the reaction of the acid with hydrazine hydrate in the presence of sodium hydroxide to form 4-(2,4-dimethylphenyl)-2-hydroxypyridine (95%).
属性
IUPAC Name |
4-(2,4-dimethylphenyl)-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-9-3-4-12(10(2)7-9)11-5-6-14-13(15)8-11/h3-8H,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLZKHNULOJIQDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC(=O)NC=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40682586 |
Source


|
| Record name | 4-(2,4-Dimethylphenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40682586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4-Dimethylphenyl)-2-hydroxypyridine | |
CAS RN |
1261924-09-7 |
Source


|
| Record name | 4-(2,4-Dimethylphenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40682586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














